molecular formula C14H8N2O4 B14686544 Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro- CAS No. 25407-11-8

Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-

Cat. No.: B14686544
CAS No.: 25407-11-8
M. Wt: 268.22 g/mol
InChI Key: NGAAWVNDUVZWCT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) is an organic compound characterized by the presence of two benzene rings connected by an ethynediyl group, with nitro groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) typically involves the coupling of two nitrobenzene derivatives through an ethynediyl linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or alkylated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) involves its interaction with molecular targets through its nitro and ethynediyl groups. The nitro groups can participate in redox reactions, while the ethynediyl linkage provides rigidity and planarity to the molecule, facilitating its binding to specific targets. The pathways involved may include electron transfer processes and covalent modifications of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis(2-nitro-)
  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-

Uniqueness

Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) is unique due to its ethynediyl linkage, which imparts distinct electronic and structural properties compared to similar compounds with ethanediyl or dimethyl-ethanediyl linkages. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

25407-11-8

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1-nitro-2-[2-(2-nitrophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H

InChI Key

NGAAWVNDUVZWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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